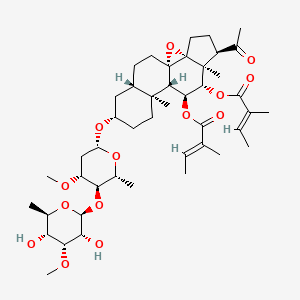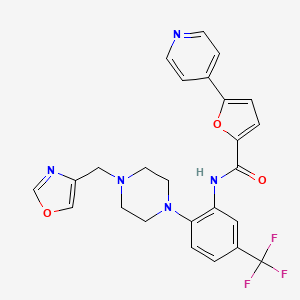
Antiangiogenic agent 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiangiogenic agent 5 is a compound known for its ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels. This compound is particularly significant in the treatment of diseases where abnormal blood vessel growth is a factor, such as cancer and age-related macular degeneration. By inhibiting angiogenesis, this compound can restrict the supply of nutrients and oxygen to tumors, thereby inhibiting their growth and metastasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiangiogenic agent 5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but common steps include:
Formation of the core structure: This often involves cyclization reactions using appropriate precursors.
Functional group modifications: Introduction of functional groups that enhance the antiangiogenic properties of the compound.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: For more efficient and consistent production.
化学反応の分析
Types of Reactions: Antiangiogenic agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Commonly involves replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative.
科学的研究の応用
Antiangiogenic agent 5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of angiogenesis inhibition.
Biology: Helps in understanding the role of angiogenesis in various biological processes.
Medicine: Significant in the development of treatments for cancer and other diseases involving abnormal blood vessel growth.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用機序
The mechanism of action of Antiangiogenic agent 5 involves the inhibition of key pathways that promote angiogenesis. This includes:
Inhibition of vascular endothelial growth factor (VEGF): this compound binds to VEGF or its receptors, preventing the activation of downstream signaling pathways that lead to blood vessel formation.
Interference with endothelial cell function: The compound disrupts the proliferation, migration, and survival of endothelial cells, which are essential for new blood vessel formation
類似化合物との比較
Antiangiogenic agent 5 can be compared with other antiangiogenic compounds such as:
Bevacizumab: A monoclonal antibody that inhibits VEGF.
Sorafenib: A small molecule inhibitor that targets multiple kinases involved in angiogenesis.
Sunitinib: Another kinase inhibitor with a broad spectrum of activity against angiogenic pathways.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively inhibit multiple targets within the angiogenesis pathway. This multi-target approach can potentially reduce the likelihood of resistance development compared to single-target inhibitors .
特性
分子式 |
C25H22F3N5O3 |
|---|---|
分子量 |
497.5 g/mol |
IUPAC名 |
N-[2-[4-(1,3-oxazol-4-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]-5-pyridin-4-ylfuran-2-carboxamide |
InChI |
InChI=1S/C25H22F3N5O3/c26-25(27,28)18-1-2-21(33-11-9-32(10-12-33)14-19-15-35-16-30-19)20(13-18)31-24(34)23-4-3-22(36-23)17-5-7-29-8-6-17/h1-8,13,15-16H,9-12,14H2,(H,31,34) |
InChIキー |
OLMOFOOHFSBPIP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=COC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


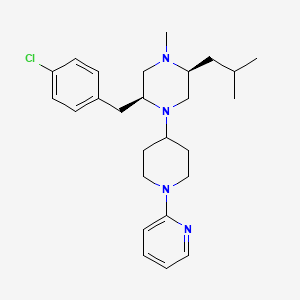


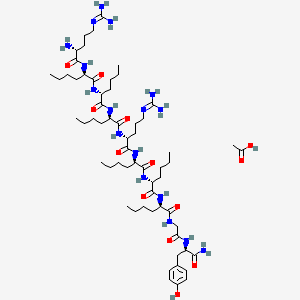

![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
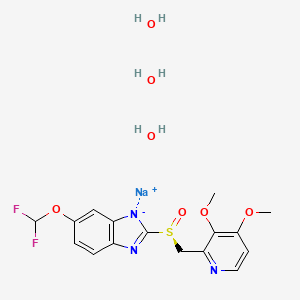
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
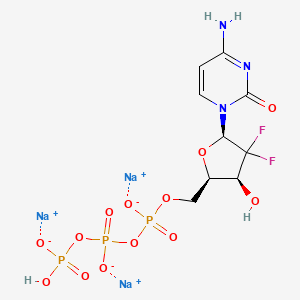
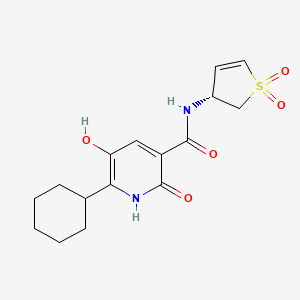
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
